molecular formula C6H3BrClN3 B1517519 1-Azido-4-bromo-2-chlorobenzene CAS No. 1152943-47-9

1-Azido-4-bromo-2-chlorobenzene

Cat. No. B1517519
CAS RN: 1152943-47-9
M. Wt: 232.46 g/mol
InChI Key: FRWVNWRMWLQQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-4-bromo-2-chlorobenzene (ABCB) is a halogenated aromatic compound, which is used as a reagent in organic synthesis. It is a versatile reagent that has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ABCB is also used in the preparation of a variety of other compounds, such as dyes, catalysts, and other intermediates. ABCB is a very useful reagent for the synthesis of compounds due to its high reactivity and stability.

Scientific Research Applications

Synthesis and Material Applications

Azobenzenes, including derivatives similar to 1-Azido-4-bromo-2-chlorobenzene, are pivotal in synthesizing molecular materials due to their photochromic properties. These compounds serve as molecular switches, undergoing reversible cis-trans isomerization under specific radiation, which is fundamental for applications in data storage, molecular electronics, and as components in smart materials (E. Merino, 2011).

Catalysis

Research on azobenzene derivatives highlights their potential in catalytic processes. For instance, azobenzene has been used as a substrate in palladium-catalyzed ortho-halogenation reactions, indicating that similar compounds could serve as intermediates in synthesizing complex organic molecules with high selectivity and yield (D. Fahey, 1971).

Corrosion Inhibition

Azido and halogenated benzene derivatives have been explored for their potential in inhibiting the acidic corrosion of steels, showcasing the utility of these compounds in protecting industrial materials. This suggests that this compound could similarly contribute to developing new corrosion inhibitors (G. Negrón-Silva et al., 2013).

Photopharmacology

Azobenzene compounds are explored for in vivo applications, including as optically controlled drugs, given their capacity for photoisomerization. This opens up avenues for this compound in developing therapeutics where precise control over drug activation is desired (M. Dong et al., 2015).

Environmental and Toxicological Studies

The impact of chlorinated benzenes on metabolism suggests a research avenue for understanding the environmental and health implications of similar compounds, including this compound. Such studies can inform on the safe handling and potential risks associated with these substances (G. Carlson & R. Tardiff, 1976).

properties

IUPAC Name

1-azido-4-bromo-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWVNWRMWLQQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-4-bromo-2-chlorobenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-bromo-2-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-bromo-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-Azido-4-bromo-2-chlorobenzene
Reactant of Route 5
1-Azido-4-bromo-2-chlorobenzene
Reactant of Route 6
1-Azido-4-bromo-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.